molecular formula C8H9BrN2 B12358863 5-Bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine

5-Bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine

Cat. No.: B12358863
M. Wt: 213.07 g/mol
InChI Key: ZWFYHHUKTOCIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 5th position and a partially hydrogenated naphthyridine ring system. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 2,3,4,4a-tetrahydro-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

5-bromo-2,3,4,4a-tetrahydro-1,8-naphthyridine

InChI

InChI=1S/C8H9BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5-6H,1-2,4H2

InChI Key

ZWFYHHUKTOCIRU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=CC=NC2=NC1)Br

Origin of Product

United States

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